

Banoxantrone (AQ4N): A Technical Guide on its Chemical Structure, Mechanism, and Preclinical Evaluation

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Compound of Interest

Compound Name: Banoxantrone

Cat. No.: B1667738

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Introduction

Banoxantrone, also known as AQ4N, is a novel bioreductive prodrug with significant potential in oncology.[1][2] Its unique mechanism of action, which involves selective activation within the hypoxic microenvironment of solid tumors, makes it a promising agent for targeting treatment-resistant cancer cells.[1][2] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and key experimental data related to **Banoxantrone**.

Chemical Structure and Properties

Banoxantrone is an alkylaminoanthraquinone N-oxide.[3] Its chemical properties are summarized in the table below.

Property	Value
IUPAC Name	1,4-bis({2-[(dimethylamino)methyl]ethyl}amino)-5,8-dihydroxyanthracene-9,10-dione N,N'-dioxide
Synonyms	AQ4N, 136470-65-0
Chemical Formula	C ₂₂ H ₂₈ N ₄ O ₆
Molecular Weight	444.48 g/mol
SMILES	C--INVALID-LINK-- (CCNC1=C2C(=C(C=C1)NCC--INVALID-LINK--(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]
Appearance	Crystalline solid

Mechanism of Action: Hypoxia-Activated Cytotoxicity

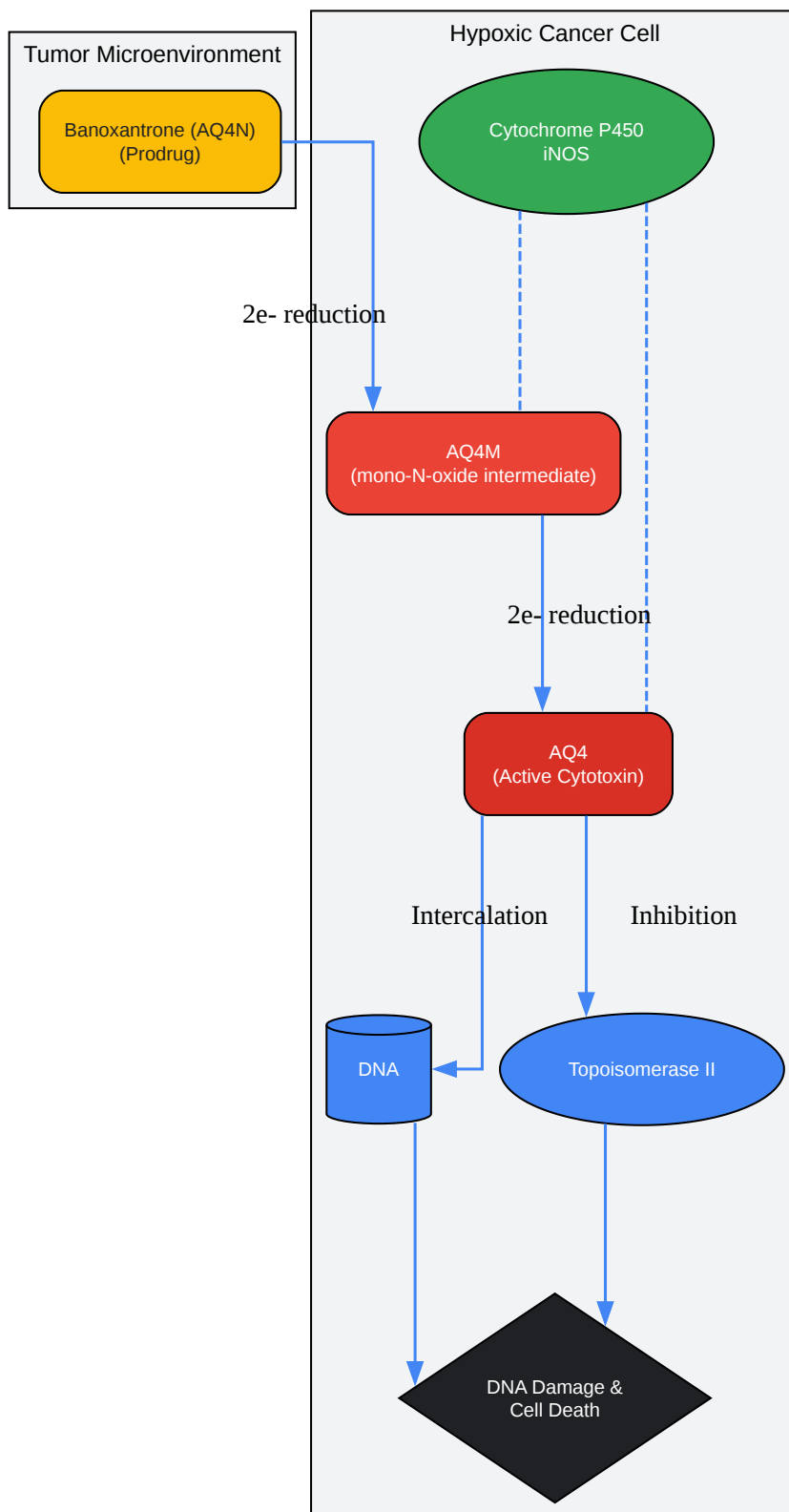
Banoxantrone is a prodrug that is relatively non-toxic in its initial form. Its potent anticancer activity is unleashed through a two-step bioreduction process that occurs selectively in the low-oxygen (hypoxic) conditions characteristic of solid tumors.

This activation cascade is primarily catalyzed by cytochrome P450 enzymes and inducible nitric oxide synthase (iNOS), which are often upregulated in tumor cells. The process involves two sequential two-electron reductions. The first reduction converts AQ4N to a mono-N-oxide intermediate, AQ4M. A subsequent reduction then yields the fully active cytotoxic agent, AQ4.

Once activated, AQ4 exerts its anticancer effects through two primary mechanisms:

- **DNA Intercalation:** AQ4 intercalates into the DNA of cancer cells, disrupting the normal structure of the DNA helix.
- **Topoisomerase II Inhibition:** AQ4 is a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication and repair.

By interfering with these critical cellular processes, AQ4 induces DNA damage and ultimately leads to cancer cell death.



[Click to download full resolution via product page](#)Mechanism of Action of **Banoxantrone** (AQ4N).

Quantitative Data

In Vitro Cytotoxicity

Banoxantrone exhibits significantly higher cytotoxicity under hypoxic conditions compared to normoxic conditions. The following table summarizes the IC₁₀ values (the concentration required to inhibit colony formation by 90%) for HT1080 fibrosarcoma cells under varying oxygen levels.

Cell Line	Oxygen Level	IC ₁₀ (μM)	Fold Increase in Cytotoxicity (vs. Normoxia)
HT1080 parental	Normoxia	~8.5	1.0
1% O ₂	~6.5	1.3	
0.1% O ₂	~4.5	1.9	
Anoxia	~4.25	2.0	
HT1080 iNOS-induced	Normoxia	~8.5	1.0
1% O ₂	~3.1	2.7	
0.1% O ₂	~1.8	4.7	
Anoxia	~1.65	5.1	
HT1080 iNOS ₁₂	Normoxia	~8.2	1.0
1% O ₂	~2.4	3.4	
0.1% O ₂	~1.15	7.1	
Anoxia	~0.75	10.9	

Data adapted from a study on HT1080 cells.

Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies in mice following intravenous administration of **Banoxantrone** have been conducted. The table below summarizes key pharmacokinetic parameters.

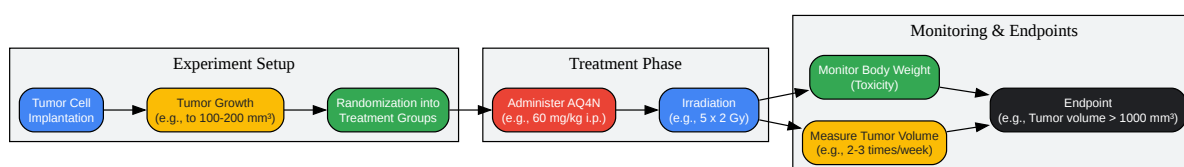
Dose (mg/kg)	C _{max} (µg/mL)	AUC (µg·h/mL)	Terminal Half-life (h)
20	-	14.1	0.64 - 0.83
100	-	-	0.64 - 0.83
200	1171	247	0.64 - 0.83

Data from a preclinical pharmacokinetic study in mice.

Experimental Protocols

In Vivo Tumor Xenograft Study

A representative workflow for evaluating the efficacy of **Banoxantrone** in combination with radiation in a mouse xenograft model is described below.



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